molecular formula C18H15FO5 B11470220 (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one

(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B11470220
M. Wt: 330.3 g/mol
InChI Key: HCRCDHQCNBHHLK-VMPITWQZSA-N
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Description

(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)PROP-2-EN-1-ONE is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding dihydrochalcone.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology

In biological research, it is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.

Medicine

The compound is investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry

In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The biological activity of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)PROP-2-EN-1-ONE is primarily attributed to its ability to interact with various molecular targets such as enzymes, receptors, and DNA. It can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
  • (2E)-3-(4-Methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
  • (2E)-3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one

Uniqueness

The presence of the 4,7-dimethoxy-2H-1,3-benzodioxole moiety and the 4-fluorophenyl group in (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)PROP-2-EN-1-ONE imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to other chalcones.

Properties

Molecular Formula

C18H15FO5

Molecular Weight

330.3 g/mol

IUPAC Name

(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C18H15FO5/c1-21-15-9-12(16(22-2)18-17(15)23-10-24-18)5-8-14(20)11-3-6-13(19)7-4-11/h3-9H,10H2,1-2H3/b8-5+

InChI Key

HCRCDHQCNBHHLK-VMPITWQZSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)/C=C/C(=O)C3=CC=C(C=C3)F)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)C=CC(=O)C3=CC=C(C=C3)F)OC)OCO2

Origin of Product

United States

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